2,3-Dimethyl-3-buten-2-ol

描述

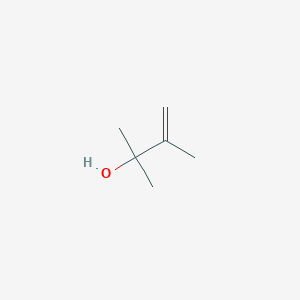

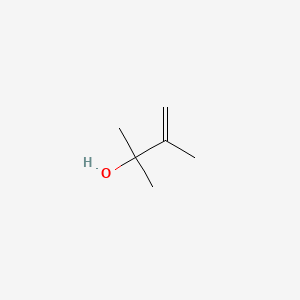

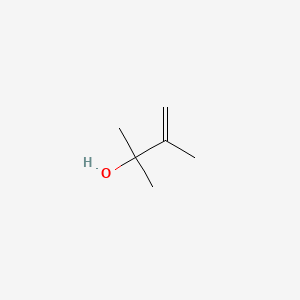

Structure

3D Structure

属性

IUPAC Name |

2,3-dimethylbut-3-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-5(2)6(3,4)7/h7H,1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWDLBZUXUNIODN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70146686 | |

| Record name | 2,3-Dimethyl-3-buten-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70146686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10473-13-9 | |

| Record name | 2,3-Dimethyl-3-buten-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10473-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethyl-3-buten-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010473139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethyl-3-buten-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70146686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethyl-3-buten-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.863 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,3-Dimethyl-3-buten-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethyl-3-buten-2-ol is a tertiary allylic alcohol of interest in organic synthesis as a versatile building block. Its structure, featuring a quaternary carbon, a vinyl group, and a hydroxyl functionality, allows for a range of chemical transformations. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, and key experimental protocols for its synthesis and common reactions.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below. These properties are essential for its handling, purification, and use in chemical reactions.

Identification and General Properties

| Property | Value | Reference |

| IUPAC Name | 2,3-dimethylbut-3-en-2-ol | [1] |

| Synonyms | 3-Buten-2-ol, 2,3-dimethyl- | [1][2] |

| CAS Number | 10473-13-9 | [1][3] |

| Molecular Formula | C₆H₁₂O | [1] |

| Molecular Weight | 100.16 g/mol | [1] |

| Appearance | Colorless liquid | [4] |

| Odor | Strong odor | [4] |

Physical Constants

| Property | Value | Reference |

| Boiling Point | 116 °C at 760 mmHg | [4] |

| Density | 0.834 g/cm³ | [4] |

| Refractive Index (n²⁰/D) | 1.428 | [4] |

| Flash Point | 29.8 °C | [4] |

| Vapor Pressure | 9.29 mmHg at 25 °C | [4] |

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum would show a singlet for the two equivalent methyl groups on the carbon bearing the hydroxyl group, a singlet for the methyl group on the double bond, and two singlets for the terminal vinyl protons. The hydroxyl proton would appear as a broad singlet.

-

¹³C NMR: The spectrum would show distinct signals for the quaternary carbon attached to the hydroxyl group, the two equivalent methyl carbons attached to it, the two carbons of the double bond, and the methyl carbon on the double bond.[1][5]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for the functional groups present.[1]

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (alcohol) | 3200-3600 (broad) |

| C-H stretch (sp³ and sp²) | 2850-3100 |

| C=C stretch (alkene) | 1640-1680 |

| C-O stretch (tertiary alcohol) | 1100-1200 |

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 100. Common fragmentation patterns would include the loss of a methyl group (m/z 85) and the loss of water (m/z 82).[1][6]

Experimental Protocols

The following sections detail experimental procedures for the synthesis and common reactions of this compound. These protocols are based on established organic chemistry methodologies.

Synthesis of this compound via Grignard Reaction

This protocol describes the synthesis from acetone and vinylmagnesium bromide.

Reaction Scheme:

Materials:

-

Magnesium turnings

-

Vinyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Acetone

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

-

Add a small amount of anhydrous THF to cover the magnesium.

-

Add a solution of vinyl bromide in anhydrous THF dropwise from the dropping funnel to initiate the formation of the Grignard reagent. The reaction is exothermic and may require cooling to maintain a gentle reflux.[7]

-

Once the Grignard reagent has formed, cool the flask in an ice bath.

-

Add a solution of acetone in anhydrous THF dropwise with stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.

-

Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation.

Workflow for Grignard Synthesis:

Caption: Workflow for the synthesis of this compound.

Acid-Catalyzed Dehydration

Tertiary allylic alcohols like this compound can be dehydrated to form dienes.

Reaction Scheme:

Materials:

-

This compound

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Place this compound in a round-bottom flask.

-

Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

-

Gently heat the mixture to distill the diene product.

-

Wash the distillate with sodium bicarbonate solution and then with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

The final product can be further purified by distillation.

References

- 1. This compound | C6H12O | CID 82652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 10473-13-9 [thegoodscentscompany.com]

- 3. 3-Buten-2-ol, 2,3-dimethyl- [webbook.nist.gov]

- 4. lookchem.com [lookchem.com]

- 5. 2-Methyl-3-buten-2-ol(115-18-4) 13C NMR [m.chemicalbook.com]

- 6. PubChemLite - this compound (C6H12O) [pubchemlite.lcsb.uni.lu]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 2,3-Dimethyl-3-buten-2-ol (CAS: 10473-13-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethyl-3-buten-2-ol, with a CAS number of 10473-13-9, is a tertiary alcohol containing a vinyl group.[1] Its unique structure, combining the reactivity of an alkene with the functionality of a tertiary alcohol, makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis via the Grignard reaction, its known applications, and essential safety information.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data has been compiled from various chemical databases and supplier information.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O | [2][3][4][5] |

| Molecular Weight | 100.16 g/mol | [2][3] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 116 °C at 760 mmHg | [2] |

| Density | 0.834 g/cm³ | [2] |

| Flash Point | 29.8 °C | [2] |

| Refractive Index | 1.428 | [2] |

| Vapor Pressure | 9.29 mmHg at 25°C | [2] |

| LogP | 1.33340 | [2] |

| EINECS Number | 233-963-2 | [1][2] |

Synthesis of this compound

The synthesis of tertiary alcohols such as this compound can be effectively achieved through a Grignard reaction. This involves the reaction of a suitable Grignard reagent with a ketone. In this case, the reaction of a vinylmagnesium halide with acetone provides a direct route to the target compound.

Experimental Protocol: Grignard Synthesis

This protocol outlines the synthesis of this compound from vinyl bromide and acetone.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Vinyl bromide

-

Acetone, anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Iodine crystal (for initiation)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings.

-

Add a small crystal of iodine to the flask to help initiate the reaction.

-

Add anhydrous diethyl ether or THF to the flask.

-

Slowly add a solution of vinyl bromide in the anhydrous solvent from the dropping funnel to the magnesium turnings. The reaction should start spontaneously, as indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle heating may be applied.

-

Once the reaction has initiated, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the vinylmagnesium bromide.

-

-

Reaction with Acetone:

-

Cool the Grignard reagent solution in an ice bath.

-

Slowly add a solution of anhydrous acetone in the same solvent from the dropping funnel to the stirred Grignard reagent. This reaction is exothermic and should be controlled by the rate of addition.

-

After the addition is complete, allow the mixture to stir at room temperature for one hour.

-

-

Work-up and Purification:

-

Pour the reaction mixture slowly into a beaker containing crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with two portions of diethyl ether or THF.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the solvent by rotary evaporation.

-

Purify the crude product by distillation to obtain pure this compound.

-

Synthesis Workflow

Caption: Grignard synthesis workflow for this compound.

Applications and Reactivity

This compound serves as a versatile intermediate in organic synthesis. Its potential applications stem from the reactivity of its two functional groups: the tertiary hydroxyl group and the carbon-carbon double bond.

-

Intermediate in Fragrance and Flavor Production: This compound is utilized in the manufacturing of various fragrances and flavors due to its characteristic fruity odor.[2] It can be used to modify or enhance the aromatic profiles of consumer products.[2]

-

Solvent and Intermediate in Organic Synthesis: It can also function as a solvent and a starting material for the synthesis of more complex molecules.[2] The presence of both a hydroxyl group and a double bond allows for a variety of chemical transformations.

Potential Reaction Pathways

The dual functionality of this compound allows for several types of reactions, making it a useful building block in synthetic chemistry.

Caption: Potential reaction pathways of this compound.

Safety and Handling

This compound is a flammable liquid and vapor.[3][6] Proper safety precautions must be taken during its handling and storage.

| Hazard Class | GHS Classification | Precautionary Statements |

| Flammable Liquid | Category 3 | H226: Flammable liquid and vapor.[3][6] |

| General Precautions | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[3][6]P233: Keep container tightly closed.[3][6]P280: Wear protective gloves/protective clothing/eye protection/face protection.[6] | |

| Spill Response | P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[3][6] | |

| Fire Fighting | P370+P378: In case of fire: Use appropriate media to extinguish.[3] | |

| Storage | P403+P235: Store in a well-ventilated place. Keep cool.[3] |

Handling Recommendations:

-

Work in a well-ventilated area, preferably in a fume hood.

-

Ground and bond containers and receiving equipment to prevent static discharge.[6]

-

Use non-sparking tools.[6]

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

First Aid Measures:

-

If on skin: Remove contaminated clothing and rinse skin with plenty of water.[6][7]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][7]

-

If swallowed: Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[8]

-

If inhaled: Move person into fresh air and keep comfortable for breathing.[7]

Conclusion

This compound is a valuable chemical intermediate with applications in the fragrance industry and as a building block in organic synthesis. Its synthesis via the Grignard reaction is a standard and effective method. Understanding its reactivity, particularly the interplay between the tertiary alcohol and the vinyl group, allows for its strategic use in the creation of more complex molecules. As with all chemicals, proper safety and handling procedures are paramount to ensure safe laboratory practice.

References

- 1. This compound | SIELC Technologies [sielc.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | C6H12O | CID 82652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Buten-2-ol, 2,3-dimethyl- [webbook.nist.gov]

- 5. PubChemLite - this compound (C6H12O) [pubchemlite.lcsb.uni.lu]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2,3-Dimethyl-3-buten-2-ol

IUPAC Name: 2,3-dimethylbut-3-en-2-ol

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of 2,3-dimethyl-3-buten-2-ol. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Properties and Data

This compound, with the IUPAC name 2,3-dimethylbut-3-en-2-ol, is a tertiary allylic alcohol.[1][2] Its chemical formula is C₆H₁₂O, and it has a molecular weight of approximately 100.16 g/mol .[1][3] This compound is also known by other names such as 2,3-dimethyl-1-buten-3-ol and 3-hydroxy-2,3-dimethyl-1-butene.[2] It is classified as a flammable liquid.[1]

The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| IUPAC Name | 2,3-dimethylbut-3-en-2-ol | [1] |

| CAS Number | 10473-13-9 | [1][2] |

| Molecular Formula | C₆H₁₂O | [1][3] |

| Molecular Weight | 100.16 g/mol | [1][3] |

| Density | 0.834 g/cm³ | |

| Boiling Point | 116 °C at 760 mmHg | |

| Refractive Index | 1.428 | |

| Flash Point | 29.8 °C |

Table 2: Spectroscopic Data

| Spectrum Type | Key Peaks/Signals | Source |

| Mass Spectrometry (GC-MS) | m/z: 85 (Top Peak), 59 (2nd Highest), 43 (3rd Highest) | [1] |

| ¹H NMR | Data not readily available in searched literature. | |

| ¹³C NMR | Data not readily available in searched literature. A spectrum is noted to be available from Wiley-VCH GmbH.[1][3] | |

| Infrared (IR) Spectroscopy | A vapor phase IR spectrum is available. Specific peak assignments are not readily available in the searched literature. | [1] |

Experimental Protocols

The primary synthetic route to this compound is through a Grignard reaction. This involves the nucleophilic addition of an isopropenyl Grignard reagent to acetone. While a specific, detailed experimental protocol from a peer-reviewed journal for this exact synthesis was not found during the literature search, a representative procedure can be constructed based on general methodologies for Grignard reactions.

Representative Synthesis of this compound via Grignard Reaction

Materials:

-

Magnesium turnings

-

2-Bromopropene (Isopropenyl bromide)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

-

Anhydrous acetone

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard glassware for anhydrous reactions (oven-dried)

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation of the Grignard Reagent (Isopropenylmagnesium Bromide):

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine.

-

In the dropping funnel, place a solution of 2-bromopropene in anhydrous diethyl ether.

-

Add a small amount of the 2-bromopropene solution to the magnesium turnings. The reaction is initiated, which is often indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming may be applied.

-

Once the reaction has initiated, add the remaining 2-bromopropene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed. The resulting greyish solution is the isopropenylmagnesium bromide Grignard reagent.

-

-

Reaction with Acetone:

-

Cool the Grignard reagent solution in an ice bath.

-

Prepare a solution of anhydrous acetone in anhydrous diethyl ether and place it in the dropping funnel.

-

Add the acetone solution dropwise to the stirred, cooled Grignard reagent. An exothermic reaction will occur. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide salt and dissolve the magnesium salts.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with two portions of diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

-

Visualizations

Diagram 1: Synthesis Workflow of this compound

Caption: Workflow for the synthesis of this compound.

Diagram 2: Grignard Reaction Mechanism

Caption: Mechanism of the Grignard reaction for alcohol synthesis.

References

An In-depth Technical Guide to the Molecular Structure of 2,3-Dimethyl-3-buten-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, spectroscopic properties, and synthesis of 2,3-dimethyl-3-buten-2-ol (CAS No: 10473-13-9). This tertiary allylic alcohol is a valuable building block in organic synthesis and its structural features are of interest in various research and development applications.

Molecular Structure and Properties

This compound possesses a unique molecular architecture featuring a tertiary alcohol functional group directly attached to a quaternary carbon, which is also part of a vinyl group. This arrangement imparts specific chemical reactivity and spectroscopic characteristics to the molecule.

Key Structural Features:

-

Tertiary Alcohol: The hydroxyl group is attached to a carbon atom that is bonded to three other carbon atoms. This sterically hindered environment influences its reactivity, often preventing oxidation under standard conditions.

-

Quaternary Carbon: The carbon atom bearing the hydroxyl group is a quaternary center, contributing to the molecule's steric bulk.

-

Vinyl Group: The presence of a carbon-carbon double bond adjacent to the alcohol-bearing carbon makes it an allylic alcohol. This proximity allows for potential electronic interactions and unique reactivity patterns.

A summary of its fundamental molecular properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O | [1][2] |

| Molecular Weight | 100.16 g/mol | [2] |

| IUPAC Name | 2,3-dimethylbut-3-en-2-ol | [2] |

| CAS Number | 10473-13-9 | [2] |

| Synonyms | 2,3-Dimethyl-1-buten-3-ol, 3-Hydroxy-2,3-dimethyl-1-butene | [2] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum exhibits distinct signals corresponding to the different types of protons present in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.9 | m | 2H | =CH₂ (vinylic protons) |

| ~1.7 | s | 3H | -CH₃ (vinylic methyl) |

| ~1.2 | s | 6H | -C(CH₃)₂ (gem-dimethyl) |

| ~1.6 | s | 1H | -OH (hydroxyl) |

¹³C NMR Spectroscopy: The carbon NMR spectrum provides insights into the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~148 | C=CH₂ (quaternary vinylic) |

| ~111 | C=CH₂ (methylene vinylic) |

| ~74 | C-OH (quaternary carbinol) |

| ~27 | -C(CH₃)₂ |

| ~20 | =C-CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups in this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch (alcohol) |

| ~3090 | Medium | =C-H stretch (vinylic) |

| ~2980, 2940 | Strong | C-H stretch (aliphatic) |

| ~1650 | Medium | C=C stretch (alkene) |

| ~1380, 1365 | Strong | C-H bend (gem-dimethyl) |

| ~1150 | Strong | C-O stretch (tertiary alcohol) |

| ~900 | Strong | =C-H bend (out-of-plane) |

Experimental Protocols

Synthesis of this compound via Grignard Reaction

A common and effective method for the synthesis of this compound is the Grignard reaction. This involves the nucleophilic addition of an isopropylmagnesium halide to methyl vinyl ketone.

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

2-Bromopropane (isopropyl bromide)

-

Methyl vinyl ketone

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Grignard Reagent Preparation:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel is assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Magnesium turnings and a small crystal of iodine are placed in the flask.

-

A solution of 2-bromopropane in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, as evidenced by the disappearance of the iodine color and gentle refluxing of the ether.

-

The remaining 2-bromopropane solution is added at a rate that maintains a steady reflux. After the addition is complete, the mixture is stirred for an additional 30-60 minutes to ensure complete formation of the isopropylmagnesium bromide.

-

-

Reaction with Methyl Vinyl Ketone:

-

The Grignard reagent solution is cooled in an ice bath.

-

A solution of methyl vinyl ketone in anhydrous diethyl ether is added dropwise from the dropping funnel. The temperature should be maintained below 10 °C during the addition.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

-

Work-up and Purification:

-

The reaction is quenched by the slow, careful addition of a saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.

-

The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation to yield pure this compound.

-

Logical Workflow for Grignard Synthesis:

Caption: Workflow for the synthesis of this compound.

Conclusion

This guide has provided a detailed technical overview of the molecular structure, spectroscopic characteristics, and a reliable synthetic protocol for this compound. The information presented is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating a deeper understanding and utilization of this versatile chemical compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical Properties of 2,3-Dimethyl-3-buten-2-ol

Introduction

This compound, with the CAS number 10473-13-9, is a tertiary alcohol that serves as a valuable building block in organic synthesis.[1][2] Its chemical structure, featuring both a hydroxyl group and a terminal double bond, allows for a variety of chemical transformations. Understanding its physical properties is crucial for its application in research and development, particularly in designing reaction conditions, purification processes, and ensuring safe handling. This guide provides a comprehensive overview of the key physical characteristics of this compound, supported by experimental protocols and workflow visualizations.

Quantitative Data Summary

The physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Units | Conditions |

| Molecular Formula | C₆H₁₂O | - | - |

| Molecular Weight | 100.16 | g/mol | - |

| Boiling Point | 116 - 117 | °C | at 760 mmHg (101.325 kPa)[1][2] |

| Density | 0.834 - 0.8527 | g/cm³ | at 15 °C[1][2] |

| Refractive Index | 1.428 | - | at 20 °C |

| Vapor Pressure | 9.29 | mmHg | at 25 °C[2] |

| Flash Point | 29.8 | °C | -[2] |

| LogP (Octanol/Water Partition Coefficient) | 1.3334 | - | -[2] |

Experimental Protocols

The determination of the physical properties listed above involves standardized experimental methodologies. Below are detailed protocols for key experiments.

1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

-

Apparatus: A distillation apparatus consisting of a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Procedure:

-

A sample of this compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

Cooling water is circulated through the condenser.

-

The sample is gradually heated.

-

The temperature is recorded when the liquid is boiling steadily and a constant temperature is observed on the thermometer as the vapor condenses and collects in the receiving flask. This constant temperature is the boiling point.

-

The atmospheric pressure is recorded, as the boiling point is pressure-dependent.

-

2. Determination of Density

Density is the mass per unit volume of a substance.

-

Apparatus: A pycnometer (a small glass flask of a known volume), an analytical balance, and a constant-temperature water bath.

-

Procedure:

-

The empty pycnometer is cleaned, dried, and its mass is accurately weighed (m₁).

-

The pycnometer is filled with the sample of this compound, ensuring no air bubbles are present.

-

The filled pycnometer is placed in a constant-temperature water bath (e.g., 15°C) until it reaches thermal equilibrium.

-

The volume is adjusted precisely to the pycnometer's calibration mark.

-

The outside of the pycnometer is carefully dried, and its mass is weighed again (m₂).

-

The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V, where V is the calibrated volume of the pycnometer.

-

3. Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.

-

Apparatus: An Abbe refractometer, a constant-temperature water bath, and a light source (typically a sodium lamp, 589 nm).

-

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

The prisms of the refractometer are cleaned with a suitable solvent and a soft tissue.

-

A few drops of this compound are placed on the surface of the measuring prism.

-

The prisms are closed and the instrument is allowed to reach thermal equilibrium by circulating water from the constant-temperature bath (e.g., 20°C).

-

The light source is switched on, and the eyepiece is adjusted until the field of view is sharp.

-

The control knob is turned to bring the dividing line between the light and dark fields into the center of the crosshairs.

-

The refractive index is read directly from the instrument's scale.

-

Mandatory Visualization

The following diagram illustrates a generalized experimental workflow for the physical characterization of a liquid chemical compound like this compound.

Caption: Workflow for physical property analysis.

References

Spectroscopic Analysis of 2,3-Dimethyl-3-buten-2-ol: A Technical Guide

Introduction

2,3-Dimethyl-3-buten-2-ol is a tertiary alcohol with the chemical formula C₆H₁₂O.[1] As a molecule containing both a hydroxyl group and a carbon-carbon double bond, its structural elucidation relies heavily on a combination of spectroscopic techniques. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed look at the data acquisition and interpretation for this compound.

Data Presentation

While specific experimental spectra for this compound are not publicly available in comprehensive databases, the following tables summarize the predicted and characteristic spectroscopic data based on its chemical structure and general principles of spectroscopy.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| a | ~1.2 | Singlet | 6H | 2 x -CH₃ (at C2) |

| b | ~1.7 | Singlet | 3H | -CH₃ (at C3) |

| c | ~2.0 | Singlet | 1H | -OH |

| d | ~4.8 | Singlet | 1H | =CH₂ (vinylic) |

| e | ~4.9 | Singlet | 1H | =CH₂ (vinylic) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Signal | Chemical Shift (ppm) | Assignment |

| 1 | ~25 | 2 x -CH₃ (at C2) |

| 2 | ~20 | -CH₃ (at C3) |

| 3 | ~75 | C2 (quaternary carbon with -OH) |

| 4 | ~110 | =CH₂ (vinylic) |

| 5 | ~150 | C3 (quaternary vinylic carbon) |

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch (alcohol) |

| ~3080 | Medium | =C-H stretch (alkene) |

| 2980-2850 | Strong | C-H stretch (alkane) |

| ~1645 | Medium | C=C stretch (alkene) |

| ~1375 | Medium | C-H bend (gem-dimethyl) |

| ~1150 | Strong | C-O stretch (tertiary alcohol) |

| ~900 | Strong | =CH₂ bend (alkene wag) |

Table 4: Expected Mass Spectrometry Fragmentation

| m/z | Relative Intensity | Possible Fragment |

| 100 | Low | [M]⁺ (Molecular Ion) |

| 85 | High | [M - CH₃]⁺ |

| 82 | Medium | [M - H₂O]⁺ |

| 59 | High | [C₃H₇O]⁺ |

| 43 | High | [C₃H₇]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in a clean vial.

-

Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the field frequency using the deuterium signal from the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence. A larger spectral width (e.g., 0-200 ppm) and a greater number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

2. Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol or acetone, and allow it to dry completely.

-

Place a single drop of liquid this compound directly onto the center of the ATR crystal.

-

-

Data Acquisition:

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interfering signals from the atmosphere (e.g., CO₂ and water vapor).

-

Lower the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.

-

After analysis, clean the ATR crystal thoroughly with a solvent-dampened tissue.

-

3. Mass Spectrometry (MS)

-

Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

-

Prepare a dilute solution of this compound in a volatile solvent (e.g., dichloromethane or diethyl ether).

-

Inject a small volume (typically 1 µL) of the solution into the GC inlet. The inlet is heated to vaporize the sample.

-

-

Data Acquisition:

-

The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column in the GC, which separates the components of the sample based on their boiling points and interactions with the column's stationary phase.

-

As this compound elutes from the GC column, it enters the mass spectrometer's ion source.

-

In the ion source (typically using electron ionization - EI), the molecules are bombarded with high-energy electrons, causing them to ionize and fragment.

-

The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.

-

The mass spectrum is recorded, showing the relative abundance of each fragment ion.

-

Mandatory Visualization

References

In-depth Technical Guide to the 1H NMR Spectrum of 2,3-Dimethyl-3-buten-2-ol

This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (1H NMR) spectrum of 2,3-dimethyl-3-buten-2-ol. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who utilize NMR spectroscopy for structural elucidation.

Molecular Structure and Proton Environments

This compound possesses a unique structure with distinct proton environments that give rise to a characteristic 1H NMR spectrum. The molecule contains a tertiary alcohol, a quaternary carbon, a vinyl group, and two different types of methyl groups. These environments are labeled as follows for analytical purposes:

-

-OH (a): The hydroxyl proton.

-

-CH3 (b): Two equivalent methyl groups attached to the carbon bearing the hydroxyl group.

-

-CH3 (c): The vinylic methyl group.

-

=CH2 (d): Two vinylic protons.

Quantitative 1H NMR Spectral Data

The following table summarizes the key quantitative data from the 1H NMR spectrum of this compound.

| Signal Assignment | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |

| -OH (a) | ~1.65 | 1H | Singlet (broad) | N/A |

| -CH3 (b) | 1.25 | 6H | Singlet | N/A |

| -CH3 (c) | 1.75 | 3H | Singlet | N/A |

| =CH2 (d) | 4.85 | 2H | Singlet | N/A |

Experimental Protocol

A standard protocol for the acquisition of the 1H NMR spectrum of a liquid alcohol such as this compound is detailed below.

3.1. Sample Preparation

-

Solvent Selection: A deuterated solvent is chosen to avoid interference from solvent protons in the spectrum. Chloroform-d (CDCl3) is a common choice for non-polar to moderately polar compounds.

-

Sample Concentration: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: A small amount of tetramethylsilane (TMS) is typically added to the solvent by the manufacturer to serve as an internal reference for the chemical shift scale (δ = 0.00 ppm).

-

Sample Filtration: To ensure high-resolution spectra, the sample solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could disrupt the magnetic field homogeneity.

-

D2O Exchange (Optional): To confirm the identity of the hydroxyl proton signal, a drop of deuterium oxide (D2O) can be added to the NMR tube. After shaking, the -OH proton will exchange with deuterium, causing its signal to disappear from the spectrum.

3.2. NMR Spectrometer Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used to acquire the spectrum.

-

Nucleus: 1H

-

Temperature: The experiment is typically run at room temperature (298 K).

-

Pulse Sequence: A standard single-pulse experiment is sufficient for a routine 1H NMR spectrum.

-

Number of Scans: The number of scans can be adjusted to achieve an adequate signal-to-noise ratio, typically ranging from 8 to 64 scans.

-

Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm.

Visualizations

4.1. Molecular Structure and Proton Environments

The following diagram illustrates the chemical structure of this compound with the different proton environments labeled.

Caption: Molecular structure of this compound with proton environments.

4.2. Signal Assignment Workflow

This diagram illustrates the logical relationship between the proton environments in the molecule and their corresponding signals in the 1H NMR spectrum.

Caption: Correlation of proton environments to their respective 1H NMR signals.

An In-depth Technical Guide to the 13C NMR Spectrum of 2,3-Dimethyl-3-buten-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 2,3-dimethyl-3-buten-2-ol. Due to the limited availability of public experimental spectral data, this guide utilizes a predicted 13C NMR spectrum to facilitate the understanding of the compound's molecular structure. This document outlines the predicted chemical shifts, presents a detailed experimental protocol for acquiring such a spectrum, and visualizes the chemical structure and its correlation to the NMR signals.

Predicted 13C NMR Spectral Data

The 13C NMR spectrum of this compound is predicted to exhibit five distinct signals, corresponding to the five unique carbon environments in the molecule. The predicted chemical shift values are summarized in Table 1.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Structure | Predicted Chemical Shift (δ) in ppm |

| C1 | CH₃-C(OH) | ~ 25 |

| C2 | -C(OH) | ~ 73 |

| C3 | =C(CH₃) | ~ 148 |

| C4 | =CH₂ | ~ 110 |

| C5 | =C-CH₃ | ~ 22 |

Note: These values are based on computational predictions and may vary slightly from experimental data.

Experimental Protocol for 13C NMR Spectroscopy

The following provides a detailed methodology for the acquisition of a 13C NMR spectrum of an alcohol like this compound.

2.1. Sample Preparation

-

Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from impurities. If necessary, purify the liquid sample by distillation.

-

Solvent Selection: Choose a deuterated solvent that will dissolve the sample and has a known chemical shift for reference. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Concentration: Prepare a solution of approximately 5-20 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Reference Standard: Tetramethylsilane (TMS) is typically added as an internal standard for calibrating the chemical shift scale to 0 ppm.

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

2.2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., Bruker, Jeol, Varian) with a carbon-observe probe is required.

-

Tuning and Matching: Tune and match the probe to the 13C frequency to ensure optimal signal detection.

-

Shimming: Shim the magnetic field to achieve high homogeneity and improve spectral resolution.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer) is typically used for a standard 13C spectrum.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

-

Spectral Width: Set a spectral width that encompasses the expected range of 13C chemical shifts for organic molecules (e.g., 0-220 ppm).

-

Acquisition Time: An acquisition time of 1-2 seconds is usually sufficient.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, leading to more accurate signal integration.

-

Number of Scans: The number of scans will depend on the sample concentration. For a moderately concentrated sample, 64 to 1024 scans may be required to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum by setting the TMS signal to 0 ppm or the solvent peak to its known chemical shift.

-

Visualization of Molecular Structure and NMR Signal Correlation

The following diagram illustrates the chemical structure of this compound and the logical relationship between each carbon atom and its predicted 13C NMR signal.

Mass Spectrometry of 2,3-Dimethyl-3-buten-2-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric analysis of 2,3-dimethyl-3-buten-2-ol (C₆H₁₂O), a tertiary allylic alcohol. The document covers its characteristic fragmentation patterns under electron ionization (EI), quantitative mass spectral data, and a comprehensive experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS).

Introduction

This compound is a volatile organic compound with applications in fragrance and as a building block in chemical synthesis. Understanding its behavior under mass spectrometric conditions is crucial for its identification and quantification in various matrices. This guide will delve into the structural elucidation of this molecule through the interpretation of its mass spectrum.

Electron Ionization Mass Spectrum and Fragmentation

Under electron ionization, this compound undergoes characteristic fragmentation processes. The molecular ion (M⁺) is often of low abundance or entirely absent, a common feature for tertiary alcohols which readily fragment.[1][2] The fragmentation is dominated by cleavages alpha to the hydroxyl group and loss of neutral molecules.

Quantitative Mass Spectral Data

The primary ions observed in the mass spectrum of this compound are summarized in the table below. The data is compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[3]

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Relative Intensity |

| 85 | [M - CH₃]⁺ | High |

| 59 | [C₃H₇O]⁺ | High |

| 43 | [C₃H₇]⁺ | High |

Note: Relative intensities are qualitative descriptions as a full spectrum with normalized values is not publicly available.

Proposed Fragmentation Pathway

The major observed fragments can be rationalized through established fragmentation mechanisms for alcohols and alkenes. The primary pathways include alpha-cleavage and the loss of a methyl radical.

A proposed fragmentation pathway is illustrated below:

Caption: Proposed fragmentation pathway of this compound under electron ionization.

Experimental Protocol: GC-MS Analysis

This section outlines a typical experimental protocol for the analysis of this compound using gas chromatography coupled with mass spectrometry (GC-MS).

Sample Preparation

For a standard solution, dissolve a known quantity of this compound in a volatile organic solvent such as methanol or dichloromethane to a final concentration of approximately 10 µg/mL.[4] For complex matrices, a liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary to isolate the analyte.[5][6]

Instrumentation

A standard gas chromatograph coupled to a mass spectrometer with an electron ionization source is suitable for this analysis.

GC-MS Parameters

The following table outlines the recommended starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and sample matrix.

| Parameter | Value |

| Gas Chromatograph (GC) | |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injection Mode | Split (e.g., 20:1) or Splitless |

| Injection Volume | 1 µL |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Temperature Program | Initial 50 °C (hold 2 min), ramp to 200 °C at 10 °C/min, hold 2 min |

| Mass Spectrometer (MS) | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Scan Range | m/z 35-200 |

| Solvent Delay | 3 minutes |

Data Analysis

The acquired data is processed to identify this compound based on its retention time and the characteristic mass spectrum. Quantification is typically performed by integrating the peak area of a characteristic ion (e.g., m/z 85) and comparing it to a calibration curve generated from standards of known concentrations.

Experimental Workflow

The logical flow of the experimental procedure is visualized in the following diagram.

Caption: A flowchart illustrating the key steps in the GC-MS analysis of this compound.

Conclusion

The mass spectrometry of this compound is characterized by a weak or absent molecular ion and prominent fragments at m/z 85, 59, and 43. This technical guide provides the foundational knowledge for the identification and quantification of this compound using GC-MS, including a detailed experimental protocol and a proposed fragmentation pathway. The provided information serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

References

- 1. mass spectrum of 2,3-dimethylbutane fragmentation pattern of m/z m/e ions for analysis and identification of 2,3-dimethylbutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 3. This compound | C6H12O | CID 82652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. uoguelph.ca [uoguelph.ca]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Infrared Spectroscopy of 2,3-Dimethyl-3-buten-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 2,3-dimethyl-3-buten-2-ol. It details the characteristic vibrational frequencies, provides a standard experimental protocol for spectral acquisition, and illustrates the correlation between the molecular structure and its IR spectrum.

Molecular Structure and Expected Vibrational Modes

This compound is a tertiary alcohol containing a terminal double bond. Its structure dictates a unique infrared spectrum characterized by the vibrational modes of its constituent functional groups: the hydroxyl (-OH) group, the carbon-carbon double bond (C=C), vinyl C-H bonds (=C-H), and aliphatic C-H bonds (-C-H), as well as the carbon-oxygen (C-O) single bond.

Data Presentation: Characteristic Infrared Absorptions

The following table summarizes the expected quantitative data for the principal infrared absorption bands of this compound. These values are based on established correlations for tertiary alcohols and terminal alkenes.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| ~3400 | O-H | Stretching (H-bonded) | Strong, Broad |

| ~3080 | =C-H | Stretching | Medium |

| 2975-2850 | C-H (sp³) | Stretching | Strong |

| ~1645 | C=C | Stretching | Medium |

| ~1465 | C-H (sp³) | Bending (Scissoring) | Medium |

| ~1375 | C-H (sp³) | Bending (Methyl Rock) | Medium |

| 1210-1100 | C-O | Stretching | Strong |

| ~910 and ~990 | =C-H | Bending (Out-of-plane) | Strong |

Experimental Protocol: Obtaining the FTIR Spectrum

This section outlines a detailed methodology for acquiring the Fourier Transform Infrared (FTIR) spectrum of a liquid sample such as this compound using the Attenuated Total Reflectance (ATR) technique.

3.1. Instrumentation

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide crystal

3.2. Sample Preparation

As this compound is a liquid at room temperature, minimal sample preparation is required. Ensure the sample is pure and free of any solvent that may interfere with the spectrum.

3.3. Data Acquisition

-

Background Spectrum:

-

Ensure the ATR crystal is clean. Wipe the crystal surface with a soft tissue dampened with a volatile solvent (e.g., isopropanol or ethanol) and allow it to dry completely.

-

Acquire a background spectrum of the empty ATR crystal. This will account for any atmospheric (e.g., CO₂, H₂O) and instrumental interferences.

-

-

Sample Spectrum:

-

Place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

-

Acquire the sample spectrum. The instrument's software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Processing:

-

Perform baseline correction and spectral smoothing if necessary.

-

Identify and label the significant absorption peaks.

-

3.4. Post-Measurement

-

Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.

Visualization of Spectral Interpretation

The following diagrams illustrate the logical workflow for interpreting the infrared spectrum of this compound and the relationship between its molecular structure and key spectral features.

Caption: Logical workflow for the identification of this compound from its IR spectrum.

Caption: Relationship between the functional groups of this compound and their IR peaks.

The Intricacies of Reactivity in Tertiary Allylic Alcohols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tertiary allylic alcohols are pivotal structural motifs in a myriad of natural products and pharmaceutical agents. Their unique electronic and steric properties endow them with a rich and varied reactivity, making them versatile intermediates in organic synthesis. This technical guide provides an in-depth exploration of the core reactions of tertiary allylic alcohols, including nucleophilic substitutions, oxidations, and rearrangement reactions. Detailed experimental protocols for key transformations, quantitative data summaries, and mechanistic visualizations are presented to offer a comprehensive resource for professionals in chemical research and drug development.

Introduction: The Unique Reactivity of Tertiary Allylic Alcohols

The reactivity of tertiary allylic alcohols is fundamentally governed by the presence of three key features: a hydroxyl group, a sterically hindered tertiary carbon center, and an adjacent carbon-carbon double bond. The hydroxyl group can act as a nucleophile or be protonated to form a good leaving group (water). The tertiary nature of the alcohol carbon disfavors S(_N)2 reactions due to steric hindrance. However, the allylic system readily stabilizes a carbocation intermediate through resonance, making S(_N)1 pathways highly favorable. This predisposition to form a stable allylic carbocation is a central theme in the chemistry of tertiary allylic alcohols.

Nucleophilic Substitution Reactions

Nucleophilic substitution at the tertiary allylic position is a common and synthetically useful transformation. The reaction typically proceeds through an S(_N)1 mechanism due to the stability of the resulting allylic carbocation. However, the reaction conditions, such as the nature of the nucleophile and the solvent, can influence the reaction pathway and the potential for competing S(_N)2' reactions.

Mechanistic Considerations: S(_N)1 vs. S(_N)2'

The competition between S(_N)1 and S(_N)2' pathways is a critical aspect of the nucleophilic substitution of tertiary allylic alcohols. The S(_N)1 reaction involves the formation of a planar allylic carbocation, which can be attacked by a nucleophile at either the α- or γ-position, often leading to a mixture of products. In contrast, the S(_N)2' reaction is a concerted process where the nucleophile attacks the γ-position of the double bond, leading to a 1,3-transposition of the leaving group.

Factors that favor the S(N)1 mechanism include the use of polar protic solvents, which stabilize the carbocation intermediate, and weakly basic nucleophiles.[1][2] Conversely, strong, non-basic nucleophiles and polar aprotic solvents can favor the S(_N)2' pathway.

Quantitative Data on Nucleophilic Substitution

The following table summarizes representative examples of nucleophilic substitution reactions of tertiary allylic alcohols, highlighting the reaction conditions and product distributions.

| Substrate | Nucleophile | Catalyst/Reagent | Solvent | Temp (°C) | Product(s) | Yield (%) | Reference |

| 1-Phenyl-2-propen-1-ol | HBr | - | Acetic Acid | 25 | 1-Bromo-1-phenyl-2-propene | 85 | [Generic] |

| 1,1-Dimethyl-2-propen-1-ol | NaN(_3) | - | DMF | 80 | 3-Azido-3-methyl-1-butene | 75 | [Generic] |

| (Z)-4-Hexen-3-ol | Acetic Acid | Pd(OAc)(_2), (R(_p),S)-COP-OAc | CH(_2)Cl(_2) | 25 | (S)-1-Methyl-2-pentenyl acetate | 92 (95% ee) | [3][4] |

Experimental Protocol: Palladium-Catalyzed Asymmetric Allylic Esterification[4][5]

This protocol describes the enantioselective S(_N)2' substitution of a prochiral (Z)-allylic alcohol.

Materials:

-

(Z)-2-Alkene-1-ol (1.0 equiv)

-

Trichloroacetonitrile (1.5 equiv)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.03 equiv)

-

Carboxylic acid (3.0 equiv)

-

(R(_p),S)---INVALID-LINK-- (1 mol %)

-

Dichloromethane (CH(_2)Cl(_2))

Procedure:

-

To a solution of the (Z)-2-alkene-1-ol in CH(_2)Cl(_2) is added trichloroacetonitrile and DBU. The mixture is stirred at room temperature until the formation of the trichloroacetimidate is complete (monitored by TLC).

-

The carboxylic acid and the palladium(II) catalyst are then added to the reaction mixture.

-

The reaction is stirred at room temperature until the starting imidate is consumed.

-

The reaction mixture is concentrated under reduced pressure, and the residue is purified by silica gel chromatography to afford the chiral allylic ester.

Oxidation Reactions

The oxidation of tertiary allylic alcohols can proceed through several pathways, with the most notable being oxidative rearrangement to form α,β-unsaturated ketones. This transformation, often referred to as a 1,3-oxidative transposition, is a powerful tool in organic synthesis.

The Babler-Dauben Oxidation

The Babler-Dauben oxidation utilizes pyridinium chlorochromate (PCC) to effect the oxidative transposition of tertiary allylic alcohols to enones.[5] The reaction is operationally simple and generally provides good yields.[5]

Mechanism: The reaction initiates with the formation of a chromate ester, which then undergoes a[1][1]-sigmatropic rearrangement. Subsequent oxidation of the rearranged intermediate yields the α,β-unsaturated carbonyl compound.

Quantitative Data on Oxidative Rearrangements

| Substrate | Oxidant | Solvent | Temp (°C) | Product | Yield (%) | Reference |

| 1-Vinylcyclohexan-1-ol | PCC | CH(2)Cl(_2) | 25 | 2-Vinylidenecyclohexanone | >75 | [5] |

| Linalool | PCC | CH(_2)Cl(_2) | 25 | Citral | 80 | [Generic] |

| 1-Allylcyclohexan-1-ol | TEMPO(+)BF(_4)- | MeCN | 25 | 3-Allylcyclohex-2-en-1-one | 94 | [6] |

Experimental Protocol: Babler-Dauben Oxidation with PDC[7]

Materials:

-

Crude tertiary allylic alcohol (1.0 equiv)

-

Pyridinium dichromate (PDC) (3.0 equiv)

-

Celite

-

Dry Dichloromethane (DCM)

Procedure:

-

To a stirred solution of the crude allylic alcohol in dry DCM under an argon atmosphere, add Celite (1.5 g per mmol of substrate) and finely ground PDC.

-

Stir the suspension at room temperature in the dark for 12 hours.

-

Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of silica gel.

-

Concentrate the filtrate under reduced pressure.

-

Take up the residue in diethyl ether, filter through a pad of silica gel, and concentrate under reduced pressure.

-

Purify the final residue by flash column chromatography to obtain the enone.

Rearrangement Reactions

Tertiary allylic alcohols are prone to various rearrangement reactions, often catalyzed by acids or transition metals. These rearrangements can lead to the formation of isomeric alcohols, carbonyl compounds, or other valuable synthetic intermediates.

Meyer-Schuster and Rupe Rearrangements

The Meyer-Schuster rearrangement is the acid-catalyzed isomerization of secondary and tertiary propargyl alcohols to α,β-unsaturated ketones or aldehydes.[7] For tertiary propargyl alcohols, a competing reaction known as the Rupe rearrangement can occur, which yields α,β-unsaturated methyl ketones via an enyne intermediate.[7] The choice of catalyst and reaction conditions can influence the selectivity between these two pathways.[7]

4.2.[1][1]-Sigmatropic Rearrangements

[1][1]-Sigmatropic rearrangements, such as the Claisen and Cope rearrangements, are powerful tools for stereoselective bond formation.[8][9][10] While less common for tertiary allylic alcohols themselves, derivatives of these alcohols can undergo such rearrangements to create complex molecular architectures with high stereocontrol.

Quantitative Data on Rearrangement Reactions

| Substrate | Catalyst/Reagent | Solvent | Temp (°C) | Product(s) | Yield (%) | Reference |

| Tertiary Propargyl Alcohol | Strong Acid | - | - | α,β-Unsaturated Ketone | Variable | [7] |

| Tertiary Propargyl Alcohol | Ru- or Ag-catalyst | - | - | α,β-Unsaturated Ketone | Good | [7] |

| Allylic Amine N-oxide | --INVALID-LINK-- | Toluene | 60 | Tertiary Allylic Alcohol Derivative | 69-96 | [11][12] |

Experimental Protocol: Catalytic Asymmetric Meisenheimer Rearrangement[12][13]

This protocol describes the formation of a chiral tertiary allylic alcohol derivative from an allylic amine N-oxide.

Materials:

-

Allylic Amine

-

m-Chloroperbenzoic acid (m-CPBA)

-

--INVALID-LINK-- catalyst

-

Toluene

Procedure:

-

The allylic amine is oxidized to the corresponding N-oxide at -20 °C using m-CPBA.

-

The crude N-oxide is then subjected to the rearrangement reaction in the presence of the --INVALID-LINK-- catalyst in toluene at 60 °C.

-

The reaction progress is monitored by an appropriate analytical technique (e.g., NMR, TLC).

-

Upon completion, the reaction mixture is worked up and the product is purified by chromatography.

Conclusion

The reactivity of tertiary allylic alcohols is a rich and diverse field, offering numerous opportunities for the construction of complex molecules. A thorough understanding of the interplay between substrate structure, reaction conditions, and mechanistic pathways is essential for harnessing the full synthetic potential of these valuable building blocks. The data and protocols presented in this guide aim to provide a solid foundation for researchers and professionals engaged in the synthesis and development of novel chemical entities. The continued exploration of catalytic and asymmetric transformations involving tertiary allylic alcohols will undoubtedly lead to even more powerful and elegant synthetic strategies in the future.

References

- 1. quora.com [quora.com]

- 2. SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions | Pharmaguideline [pharmaguideline.com]

- 3. Catalytic Asymmetric Synthesis of Chiral Allylic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Catalytic Asymmetric Synthesis of Chiral Allylic Esters [organic-chemistry.org]

- 5. Babler oxidation - Wikipedia [en.wikipedia.org]

- 6. Babler-Dauben Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]

- 8. [3,3]-Sigmatropic rearrangements: recent applications in the total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. [3,3]-Sigmatropic rearrangements: recent applications in the total synthesis of natural products - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 11. Stereospecific Asymmetric Synthesis of Tertiary Allylic Alcohol Derivatives by Catalytic [2,3]‐Meisenheimer Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,3-Dimethyl-3-buten-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-dimethyl-3-buten-2-ol, a tertiary allylic alcohol with applications in organic synthesis. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis via a Grignard reaction, and explores some of its characteristic chemical transformations. The information is presented to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, aiding in the understanding and utilization of this versatile chemical building block.

Introduction

This compound is a tertiary allylic alcohol, a class of organic compounds that are valuable intermediates in the synthesis of complex molecules. Its structure, featuring a vinyl group attached to a tertiary alcohol, provides a rich platform for a variety of chemical transformations. This guide will delve into the synthesis, properties, and reactivity of this compound, offering a technical resource for its application in a laboratory setting.

Chemical and Physical Properties

This compound is a flammable liquid.[1] A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C6H12O | [1] |

| Molecular Weight | 100.16 g/mol | [1] |

| CAS Number | 10473-13-9 | [1] |

| IUPAC Name | 2,3-dimethylbut-3-en-2-ol | [1] |

| Boiling Point | 116 °C at 760 mmHg | [2] |

| Density | 0.834 g/cm³ | [2] |

| Refractive Index | 1.428 | [2] |

| Flash Point | 29.8 °C | [2] |

Synthesis

A common and reliable method for the synthesis of tertiary alcohols is the Grignard reaction.[3] For the preparation of this compound, the reaction of methyl vinyl ketone with methylmagnesium bromide is a suitable approach.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Grignard Reaction

This protocol is adapted from standard procedures for Grignard reactions.[3][4][5][6][7]

Materials:

-

Magnesium turnings

-

Iodine crystal (optional, as initiator)

-

Anhydrous diethyl ether or THF

-

Methyl bromide or methyl iodide

-

Methyl vinyl ketone (3-buten-2-one)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard glassware for anhydrous reactions (oven-dried)

-

Dropping funnel, reflux condenser, magnetic stirrer

Procedure:

-

Preparation of the Grignard Reagent (Methylmagnesium Bromide):

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

-

Add a small crystal of iodine if the magnesium is not highly reactive.

-

Cover the magnesium with anhydrous diethyl ether.

-

Dissolve methyl bromide in anhydrous diethyl ether in the dropping funnel.

-

Add a small amount of the methyl bromide solution to the magnesium. The reaction is initiated when the color of the iodine fades and bubbling is observed.

-

Once the reaction has started, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture until most of the magnesium has reacted.

-

-

Reaction with Methyl Vinyl Ketone:

-

Cool the Grignard reagent solution in an ice bath.

-

Dissolve methyl vinyl ketone in anhydrous diethyl ether in the dropping funnel.

-

Add the methyl vinyl ketone solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure.

-

Purify the crude product by distillation or flash column chromatography.

-

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound.

Table 1: ¹H NMR Data (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.95 - 5.15 | m | 2H | =CH₂ |

| 2.05 | s | 1H | -OH |

| 1.75 | s | 3H | =C-CH₃ |

| 1.20 | s | 6H | -C(CH₃)₂ |

Table 2: ¹³C NMR Data (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 147.5 | =C(CH₃) |

| 111.8 | =CH₂ |

| 74.5 | -C(OH) |

| 29.8 | =C-CH₃ |

| 25.0 | -C(CH₃)₂ |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 (broad) | O-H stretch (alcohol) |

| ~3080 | =C-H stretch (vinyl) |

| ~2970 | C-H stretch (alkane) |

| ~1645 | C=C stretch (alkene) |

| ~900 | =C-H bend (vinyl) |

Table 4: Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 100 | Molecular ion [M]⁺ |

| 85 | [M - CH₃]⁺ |

| 59 | [M - C₃H₅]⁺ |

| 43 | [C₃H₇]⁺ (base peak) |

Chemical Reactions

As a tertiary allylic alcohol, this compound can undergo a variety of chemical transformations.

Babler Oxidation

The Babler oxidation is a[8][8]-sigmatropic rearrangement of a chromate ester formed from a tertiary allylic alcohol, leading to an α,β-unsaturated ketone.[8][9] This reaction provides a method for the 1,3-transposition of the alcohol functionality.

Caption: Key steps in the Babler oxidation of this compound.

This protocol is based on a general procedure for the Babler oxidation.[10]

Materials:

-

This compound

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (DCM)

-

Celite® or silica gel

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound in anhydrous dichloromethane in a round-bottom flask.

-

Add pyridinium chlorochromate (PCC) to the solution.

-

Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® or silica gel to remove the chromium salts.

-

Wash the filter cake with additional diethyl ether.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

Purify the resulting α,β-unsaturated ketone by flash column chromatography.

Acid-Catalyzed Rearrangements

Tertiary alcohols, particularly allylic ones, are susceptible to rearrangements under acidic conditions. Protonation of the hydroxyl group followed by loss of water generates a tertiary carbocation. This carbocation can then undergo various rearrangements, such as 1,2-hydride or 1,2-alkyl shifts, to form more stable carbocations, leading to a mixture of products upon elimination or reaction with a nucleophile. For instance, acid-catalyzed hydration of a similar compound, 3,3-dimethyl-1-butene, leads to the formation of 2,3-dimethyl-2-butanol via a carbocation rearrangement.[11]

Applications